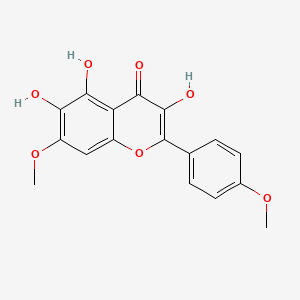
3,5,6-Thdmof
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trihydroxy-7,4’-dimethoxyflavone is a flavonoid compound that belongs to the class of polyphenolic compounds known as flavones. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of three hydroxyl groups and two methoxy groups attached to the flavone backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form chalcone intermediates.
Cyclization: The chalcone intermediates are then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the flavone structure.
Industrial Production Methods
Industrial production of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6-Trihydroxy-7,4’-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into dihydroflavones or other reduced forms using reagents like sodium borohydride.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, acylating agents.
Major Products Formed
Oxidation: Quinones, oxidized flavones.
Reduction: Dihydroflavones, reduced flavones.
Substitution: Halogenated flavones, alkylated flavones, acylated flavones.
Applications De Recherche Scientifique
3,5,6-Trihydroxy-7,4’-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential anticancer and chemopreventive effects in preclinical and clinical research.
Mécanisme D'action
The mechanism of action of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.
Comparaison Avec Des Composés Similaires
3,5,6-Trihydroxy-7,4’-dimethoxyflavone can be compared with other similar flavonoid compounds:
Quercetin: A flavonol with similar antioxidant and anti-inflammatory properties but lacks methoxy groups.
Kaempferol: Another flavonol with similar biological activities but differs in the number and position of hydroxyl groups.
Apigenin: A flavone with similar anti-inflammatory and anticancer properties but lacks methoxy groups.
List of Similar Compounds
- Quercetin
- Kaempferol
- Apigenin
- Luteolin
- Myricetin
Propriétés
Numéro CAS |
99499-82-8 |
|---|---|
Formule moléculaire |
C17H14O7 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
3,5,6-trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)17-16(21)15(20)12-10(24-17)7-11(23-2)13(18)14(12)19/h3-7,18-19,21H,1-2H3 |
Clé InChI |
JLFOFYBNCNKHOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O |
Key on ui other cas no. |
99499-82-8 |
Synonymes |
3,5,6-THDMOF 3,5,6-trihydroxy-4',7'-dimethoxyflavone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















